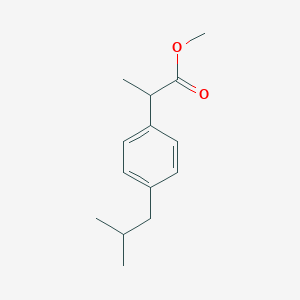

Methyl 2-(4-isobutylphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(15)16-4/h5-8,10-11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZYUHPFNYBBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921342 | |

| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61566-34-5 | |

| Record name | Ibuprofen methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61566-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061566345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-isopropylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F58KSV2GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(4-isobutylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-isobutylphenyl)propanoate, also widely known as ibuprofen methyl ester, is a significant organic compound primarily recognized as a derivative and a key intermediate in the synthesis of ibuprofen. Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) with widespread use for its analgesic, anti-inflammatory, and antipyretic properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and purification protocols. Furthermore, it delves into its biological activity, particularly its role as a cyclooxygenase (COX) inhibitor, which is fundamental to its therapeutic relevance.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid with a chemical formula of C₁₄H₂₀O₂.[2] It is the methyl ester of the profen drug ibuprofen.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate | [3] |

| Synonyms | Ibuprofen methyl ester, Motrin methyl ester, Methyl 2-(p-isobutylphenyl)propionate | [3] |

| CAS Number | 61566-34-5 | [2] |

| Molecular Formula | C₁₄H₂₀O₂ | [2] |

| Molecular Weight | 220.31 g/mol | [2] |

| Appearance | Colorless to light yellow oil or solid | |

| Boiling Point | 262 °C (Predicted) | [4] |

| Density | 0.97 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in most organic solvents; slightly soluble in water. | [5] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectral Data Summary

| Technique | Key Features and Observations |

| ¹H NMR | The spectrum is characterized by signals corresponding to the aromatic protons of the isobutylphenyl group, the quartet of the methine proton adjacent to the ester, the doublet of the methyl group on the propanoate chain, the signals for the isobutyl group protons, and a singlet for the methyl ester protons. |

| ¹³C NMR | The spectrum displays distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the isobutyl group, the methine carbon, and the methyl carbons of the propanoate and ester groups. |

| FTIR (cm⁻¹) | The spectrum typically shows a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. Other significant peaks include C-H stretching vibrations of the aromatic and aliphatic groups, and C-O stretching of the ester. |

| Mass Spectrometry (MS) | The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 220. Key fragment ions can be observed resulting from the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragmentation of the isobutyl chain. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from ibuprofen using a classic Fischer esterification reaction.[6][7][8]

Materials:

-

Ibuprofen

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ibuprofen in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine and then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified using one of the following methods:

-

Column Chromatography: The crude ester can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[6][9]

-

Distillation: For larger quantities, vacuum distillation can be employed to purify the product.[10]

Biological Activity and Signaling Pathways

This compound is primarily of interest due to its relationship with ibuprofen and its role as a prodrug. The biological activity of ibuprofen is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1][11] Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation.[11]

Mechanism of Action: COX Inhibition

Ibuprofen, and by extension its methyl ester following in-vivo hydrolysis, acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[12][13]

-

COX-1 is constitutively expressed in most tissues and is involved in the production of prostaglandins that protect the gastric mucosa and support platelet aggregation.[12]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[12]

By inhibiting both COX isoforms, ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with the common side effects of NSAIDs, such as gastrointestinal irritation.[1]

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the cyclooxygenase pathway by ibuprofen.

Caption: Inhibition of COX-1 and COX-2 by Ibuprofen.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily as a direct precursor to the widely used NSAID, ibuprofen. Its chemical properties are well-characterized, and its synthesis is readily achievable through standard esterification procedures. Understanding the chemical behavior, spectral characteristics, and biological context of this molecule is crucial for researchers involved in the synthesis of ibuprofen and the development of related therapeutic agents. The provided data and protocols offer a solid foundation for further research and application in these fields.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. ClinPGx [clinpgx.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. staff.najah.edu [staff.najah.edu]

- 7. researchgate.net [researchgate.net]

- 8. "Conversion of racemic ibuprofen to (s)-ibuprofen" by David Chavez-Flores [scholarworks.utep.edu]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. news-medical.net [news-medical.net]

- 12. droracle.ai [droracle.ai]

- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-isobutylphenyl)propanoate

Introduction: Methyl 2-(4-isobutylphenyl)propanoate, commonly known as Ibuprofen Methyl Ester, is the methyl ester derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3] As an ester, it serves as a crucial intermediate in various synthetic pathways and as a reference compound in analytical studies, particularly in the development and quality control of Ibuprofen-related pharmaceuticals.[4] This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, complete with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity

Correctly identifying a compound is the foundational step before any physical property analysis. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate[1] |

| Synonyms | Ibuprofen Methyl Ester, Motrin methyl ester[1][5] |

| CAS Number | 61566-34-5[6] |

| Molecular Formula | C₁₄H₂₀O₂[6] |

| Molecular Weight | 220.31 g/mol [1][5][6] |

| SMILES String | COC(=O)C(C)c1ccc(CC(C)C)cc1[6] |

| InChI Key | YNZYUHPFNYBBFF-UHFFFAOYSA-N[6] |

Physical Properties

The macroscopic physical properties define the compound's state, behavior, and interaction with solvents.

| Property | Value / Description |

| Appearance | Colorless to light yellow, clear liquid or oil.[2] Some sources may list it as a solid.[6] |

| Boiling Point | 100 °C[7][8][9] |

| Density | 0.976 ± 0.06 g/cm³ (Predicted)[7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[7] Generally insoluble in water, a common characteristic of esters with longer hydrocarbon chains.[10] |

| Melting Point | Not available (n/a)[8][9] |

Spectroscopic Data

Spectroscopic analysis provides insight into the molecular structure and is essential for confirmation of identity and purity.

| Spectroscopy | Data / Expected Characteristics |

| ¹H NMR | In a deuterated solvent like CDCl₃, the spectrum would characteristically show signals for: aromatic protons (around 7.0-7.3 ppm), the methine proton (CH) adjacent to the carbonyl, the methyl ester protons (singlet, ~3.7 ppm), and the distinct protons of the isobutyl group. |

| ¹³C NMR | The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 175 ppm), aromatic carbons, and the aliphatic carbons of the isobutyl and propanoate moieties. |

| Infrared (IR) | The spectrum is dominated by a strong C=O stretching vibration characteristic of an ester functional group, typically appearing in the 1735-1750 cm⁻¹ region. C-O stretching vibrations would also be present.[11] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of the compound.[1][5] Common fragmentation patterns for esters would also be observed. |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical and spectroscopic properties outlined above.

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[6]

-

Apparatus Setup: Secure a thermometer and a small test tube (e.g., a fusion tube) containing 1-2 mL of the sample, this compound, to a stand.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the sample with the open end down.

-

Heating: Immerse the setup in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) ensuring the sample is fully submerged.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature recorded when the bubbling stops and the liquid just begins to re-enter the capillary tube.[6][8]

This protocol determines the mass per unit volume of the liquid.[10]

-

Mass of Empty Flask: Accurately weigh a clean, dry volumetric flask (e.g., 10 mL) with its stopper (W₁).[10]

-

Mass of Flask with Sample: Fill the flask to the calibration mark with this compound. Ensure there are no air bubbles. Weigh the filled flask with its stopper (W₂).

-

Volume Measurement: The volume of the sample is the calibrated volume of the flask (V).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (W₂ - W₁) / V

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[7]

-

Sample Preparation: In a small test tube, add approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, chloroform, ethyl acetate) in small portions.

-

Observation: After each addition, shake the tube vigorously.[7]

-

Classification: Record the compound as "soluble," "slightly soluble," or "insoluble" based on visual inspection. A substance is typically considered soluble if it dissolves completely.

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12] The solution must be free of any solid particles.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize homogeneity. A standard pulse sequence is used to acquire the spectrum.

-

-

Infrared (IR) Spectroscopy (Neat Liquid Film):

-

Sample Preparation: Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[13][14]

-

Film Formation: Place a second salt plate on top of the first to spread the liquid into a thin, uniform film.[15]

-

Data Acquisition: Mount the plates in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty plates should be run first for subtraction.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: For a volatile liquid like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.[16]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).[17]

-

Analysis and Detection: The resulting ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[17]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Safety Information

While comprehensive safety data is not fully established, standard laboratory precautions should be followed. The compound may be irritating to the eyes, respiratory system, and skin. It is essential to handle the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and direct contact with skin and eyes.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Methyl isobutyrate | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ibuprofen methyl ester | C14H20O2 | CID 109101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. How To [chem.rochester.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. homework.study.com [homework.study.com]

- 15. researchgate.net [researchgate.net]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ibuprofen Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ibuprofen methyl ester, a significant derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for ibuprofen methyl ester is methyl 2-[4-(2-methylpropyl)phenyl]propanoate .[1] It is also commonly referred to by other names, as detailed in Table 1.

Table 1: Chemical Identifiers for Ibuprofen Methyl Ester

| Identifier | Value |

| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate[1] |

| Synonyms | Ibuprofen methyl derivative, Methyl 2-(4-isobutylphenyl)propanoate, Motrin methyl ester[1] |

| CAS Number | 61566-34-5[1] |

| Molecular Formula | C₁₄H₂₀O₂[1] |

| Molecular Weight | 220.31 g/mol [2] |

| Chemical Structure |

|

Physicochemical Properties

Ibuprofen methyl ester is a colorless oil at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of Ibuprofen Methyl Ester

| Property | Value |

| Physical State | Liquid/Oil[2][3] |

| Boiling Point | 100 °C (Predicted)[3] |

| Density | 0.976 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[3] |

Synthesis of Ibuprofen Methyl Ester

Ibuprofen methyl ester is typically synthesized through the esterification of ibuprofen with methanol, often in the presence of an acid catalyst.

Caption: Synthesis of Ibuprofen Methyl Ester via Fischer Esterification.

The following is a representative experimental protocol for the synthesis of ibuprofen methyl ester:

Materials:

-

Ibuprofen

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Methylene Chloride

-

Sodium Bicarbonate Solution (Saturated)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 50 mg of ibuprofen in 10 mL of anhydrous methanol in a round-bottom flask.[4]

-

Carefully add a few drops of concentrated sulfuric acid to the solution to act as a catalyst.[4]

-

The reaction mixture is then stirred at room temperature in a water bath shaker at 150 rpm for 48 hours.[4]

-

After the reaction is complete, the mixture is extracted with methylene chloride.[4]

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ibuprofen methyl ester.[4]

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of ibuprofen methyl ester can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The IR spectrum of ibuprofen methyl ester shows characteristic absorption bands that confirm the presence of the ester functional group and the disappearance of the carboxylic acid group of ibuprofen.

Table 3: Key IR Absorption Bands for Ibuprofen and Ibuprofen Methyl Ester

| Functional Group | Ibuprofen (cm⁻¹) | Ibuprofen Methyl Ester (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | Broad, ~3300-2500 | Absent |

| C=O stretch (Carboxylic Acid) | ~1706[5] | Absent |

| C=O stretch (Ester) | Absent | ~1735 |

| C-O stretch (Ester) | Absent | ~1250-1150 |

¹H NMR spectroscopy is a powerful tool for the structural elucidation of ibuprofen methyl ester. The key distinguishing feature is the appearance of a singlet corresponding to the methyl ester protons.

Table 4: ¹H NMR Spectral Data for Ibuprofen Methyl Ester

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 3H | -OCH₃ (Ester methyl protons) |

| ~7.2 | Doublet | 2H | Aromatic protons |

| ~7.1 | Doublet | 2H | Aromatic protons |

| ~3.7 | Quartet | 1H | Methine proton adjacent to carbonyl |

| ~2.4 | Doublet | 2H | Methylene protons of isobutyl group |

| ~1.8 | Multiplet | 1H | Methine proton of isobutyl group |

| ~1.5 | Doublet | 3H | Methyl protons adjacent to methine |

| ~0.9 | Doublet | 6H | Methyl protons of isobutyl group |

Note: The exact chemical shifts may vary slightly depending on the solvent used. A ¹H NMR spectrum of the synthesized ibuprofen methyl ester should be in agreement with a reference standard.[4]

Biological Activity

Ibuprofen methyl ester is considered a prodrug of ibuprofen. Prodrugs are inactive or less active compounds that are converted into the active form in the body. The esterification of the carboxylic acid group in ibuprofen can reduce gastrointestinal irritation, a common side effect of NSAIDs.[6] In vivo, the ester is hydrolyzed to release the active ibuprofen. Studies have shown that ibuprofen esters can exhibit significant analgesic and anti-inflammatory activities.[6]

Conclusion

This technical guide has provided a detailed overview of ibuprofen methyl ester, from its fundamental chemical properties to its synthesis and characterization. The information presented is intended to be a valuable resource for professionals in the fields of chemical research and drug development, facilitating further investigation and application of this important ibuprofen derivative.

References

- 1. Ibuprofen methyl ester [webbook.nist.gov]

- 2. Ibuprofen Methyl Ester Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 3. (±)-Ibuprofen Methyl Ester | 61566-34-5 [chemicalbook.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

An In-depth Technical Guide on Methyl 2-(4-isobutylphenyl)propanoate

CAS Number: 61566-34-5[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(4-isobutylphenyl)propanoate, an ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document collates critical data including its physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and insights into its biological relevance, primarily as a precursor and a metabolite of ibuprofen.

Physicochemical and Spectroscopic Data

This compound, also known as Ibuprofen Methyl Ester, is a derivative where the carboxylic acid group of ibuprofen is esterified.[2][3] This modification alters its physicochemical properties, which are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 61566-34-5 | [1] |

| Molecular Formula | C₁₄H₂₀O₂ | [2][4] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Synonyms | Ibuprofen Methyl Ester, Motrin methyl ester | [2][3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.25-7.20 (m, 2H), 6.87-6.82 (m, 2H), 3.79 (s, 3H), 3.69 (s, 3H), 2.90 (t, J = 7.8 Hz, 2H), 2.60 (t, J = 7.8 Hz, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 174.64, 140.80, 128.67, 127.56, 45.65, 36.06, 31.08, 18.70, 14.30 | [5] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): m/z 220. Key Fragments: 177, 161 | [2] |

| Infrared (IR) | Characteristic peaks for C=O stretch of an ester (around 1743 cm⁻¹), C-O stretch (around 1200 cm⁻¹), and C-H stretches from the alkyl and aromatic groups. | [6] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the esterification of its parent compound, ibuprofen.

Fischer Esterification of Ibuprofen

This standard method involves the reaction of ibuprofen with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve ibuprofen (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

As a derivative of ibuprofen, the biological activity of this compound is intrinsically linked to its parent compound. Ibuprofen is a well-established non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9]

These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By inhibiting COX enzymes, ibuprofen and its derivatives can reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[9] While this compound itself is not typically administered as a drug, it can be hydrolyzed in vivo to ibuprofen, thus acting as a prodrug.

Caption: Ibuprofen's mechanism of action via COX inhibition.

Applications in Research and Drug Development

This compound serves several key roles in the pharmaceutical sciences:

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of other ibuprofen derivatives. The ester group can be further modified to create novel compounds with potentially different pharmacokinetic profiles or biological activities.

-

Reference Standard: In analytical chemistry, it is used as a reference standard for the detection and quantification of impurities in ibuprofen active pharmaceutical ingredients (APIs) and formulated products.[3]

-

Prodrug Research: The study of ibuprofen esters like this one contributes to the field of prodrug design, where the aim is to improve drug delivery, reduce side effects, or enhance the therapeutic efficacy of a parent drug.

Conclusion

This compound is a significant compound in the context of ibuprofen-related research and pharmaceutical development. Its well-defined chemical properties and synthesis routes make it a valuable tool for chemists and pharmacologists. While its biological activity is primarily understood through its conversion to ibuprofen, the ongoing exploration of NSAID derivatives ensures that this and similar compounds will remain of interest to the scientific community. This guide provides a foundational understanding for professionals engaged in the study and application of this important molecule.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ibuprofen methyl ester | C14H20O2 | CID 109101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Ibuprofen methyl ester [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

- 9. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of Methyl 2-(4-isobutylphenyl)propanoate in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of ibuprofen, in methanol. Due to the limited availability of direct quantitative data for this specific ester in methanol, this guide synthesizes related information on the solubility of the parent compound, ibuprofen, and contextual data from analytical studies involving the methyl ester. It also includes detailed experimental protocols for solubility determination and visual diagrams to illustrate key processes.

Introduction to this compound

This compound (also known as ibuprofen methyl ester) is an ester derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). While ibuprofen itself is well-characterized, its ester forms are often synthesized for analytical purposes, as prodrugs, or to modify its physicochemical properties. Understanding the solubility of this ester in organic solvents like methanol is crucial for its synthesis, purification, formulation, and in analytical method development.

Quantitative Solubility Data

One study on the thermodynamic evaluation of ibuprofen solubility in various solvents ranked the solubility in the following order: DMSO > methanol > ethanol > isopropanol > n-propanol > PEG-200 > PG > water.[1] This indicates that methanol is an excellent solvent for ibuprofen. For context, the solubility of ibuprofen in ethanol has been reported to be as high as 538 mg/mL.[2] Given the structural similarities, it is anticipated that this compound would also exhibit high solubility in methanol.

In analytical contexts, solutions of ibuprofen in methanol-based solvents are commonly prepared. For instance, sample solutions of ibuprofen at a concentration of 5 mg/mL have been prepared in various dissolving solvents, including those containing methanol, for HPLC analysis.[3] Furthermore, the formation of ibuprofen methyl ester has been observed in methanol/water mixtures, which inherently requires the dissolution of ibuprofen in the solvent system.[3]

The following table summarizes the available qualitative and contextual solubility information.

| Compound | Solvent | Solubility Data | Source |

| Ibuprofen | Methanol | Qualitatively ranked as having very high solubility, greater than in ethanol and other alcohols. | [1] |

| Ibuprofen | Ethanol | 538 mg/mL | [2] |

| Ibuprofen | Methanol/Water Mixtures | Used as a dissolving solvent for analytical testing, implying significant solubility. For example, a 70:30 (v/v) mixture of methanol and water is used as a diluent. | [3] |

| This compound | Methanol | No specific quantitative data found. Expected to have high solubility based on the behavior of ibuprofen. | - |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of this compound in methanol. This method is based on the shake-flask method, a standard technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in methanol at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (high purity)

-

Methanol (analytical grade)

-

Scintillation vials or sealed glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of methanol. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the clear filtrate with methanol to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound in methanol of known concentrations.

-

Develop a suitable HPLC method. A typical method would use a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 215 nm).[3]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a compound in a solvent.

Relationship between Ibuprofen and its Methyl Ester

This diagram illustrates the chemical relationship between ibuprofen and this compound and their relevance in analytical chemistry.

Caption: Chemical and analytical relationship of Ibuprofen and its methyl ester.

Conclusion

While specific quantitative data for the solubility of this compound in methanol remains elusive in the public domain, a comprehensive analysis of the solubility of its parent compound, ibuprofen, and related analytical studies strongly suggests that the ester is highly soluble in this solvent. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility under their specific laboratory conditions. This information is valuable for professionals in drug development and analytical sciences who require this data for formulation, purification, and analytical method design.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 2-(4-isobutylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and quality control, offering detailed spectral data, experimental protocols, and a visual representation of the molecular structure's proton environments.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. Understanding these environments is fundamental to interpreting the spectral data. The structure and numbering scheme are illustrated below:

The molecule contains a variety of proton types, including aromatic protons on the phenyl ring, aliphatic protons in the isobutyl and propanoate moieties, and the methyl ester protons. Each of these unique proton sets produces a distinct signal in the 1H NMR spectrum, characterized by its chemical shift (δ), multiplicity, coupling constant (J), and integration.

Quantitative 1H NMR Spectral Data

The following table summarizes the quantitative 1H NMR data for this compound, recorded in deuterated chloroform (CDCl3) at 298 K. The data is compiled from analogous data for ibuprofen and established chemical shift principles for methyl esters.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-a (isobutyl CH3) | ~0.88 | Doublet | ~6.6 | 6H |

| H-b (propanoate CH3) | ~1.47 | Doublet | ~7.2 | 3H |

| H-c (isobutyl CH) | ~1.82 | Multiplet | - | 1H |

| H-d (isobutyl CH2) | ~2.43 | Doublet | ~7.2 | 2H |

| H-e (ester OCH3) | ~3.67 | Singlet | - | 3H |

| H-f (propanoate CH) | ~3.68 | Quartet | ~7.2 | 1H |

| H-g (aromatic CH) | ~7.08 | Doublet | ~8.0 | 2H |

| H-h (aromatic CH) | ~7.19 | Doublet | ~8.0 | 2H |

Experimental Protocol for 1H NMR Spectrum Acquisition

This section details a standard operating procedure for acquiring a high-quality 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

3.2. NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm Broadband Observe or similar

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30')

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay: 1.0 - 2.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 12 ppm

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate all signals to determine the relative number of protons.

-

Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

-

Analyze and report the chemical shifts, multiplicities, and coupling constants for each signal.

Visualization of Signal Correlations

The following diagrams illustrate the logical relationships and through-bond connectivities of the protons in this compound, which give rise to the observed spin-spin coupling patterns in the 1H NMR spectrum.

Caption: Spin-spin coupling network in this compound.

Caption: Proton assignments for this compound.

An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 2-(4-isobutylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(4-isobutylphenyl)propanoate, the methyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and analysis of ibuprofen derivatives and related pharmaceutical compounds.

Data Presentation: 13C NMR Spectral Data

The following table summarizes the predicted and experimentally observed (where available for the parent acid, ibuprofen) 13C NMR chemical shifts for this compound. The assignments are based on established spectral data for ibuprofen and known chemical shift effects of esterification. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| 1 | -C =O | ~175 | The carbonyl carbon of the ester group is expected to be significantly downfield. For comparison, the carboxylic acid carbonyl of ibuprofen is observed around 181 ppm. Esterification typically causes an upfield shift of the carbonyl carbon. |

| 2 | -C H(CH₃)C=O | ~45 | The methine carbon adjacent to the carbonyl and the aromatic ring. This shift is similar to that observed in ibuprofen. |

| 3 | -CH(C H₃) | ~18 | The methyl group attached to the chiral center. |

| 4 | C -Ar (quaternary) | ~138 | The quaternary aromatic carbon to which the propanoate group is attached. |

| 5, 9 | C H-Ar | ~129 | The two aromatic CH carbons ortho to the propanoate group. Due to symmetry, they are expected to be chemically equivalent. |

| 6, 8 | C H-Ar | ~127 | The two aromatic CH carbons meta to the propanoate group. Due to symmetry, they are expected to be chemically equivalent. |

| 7 | C -Ar (quaternary) | ~141 | The quaternary aromatic carbon to which the isobutyl group is attached. |

| 10 | -C H₂(isobutyl) | ~45 | The methylene carbon of the isobutyl group. |

| 11 | -C H(isobutyl) | ~30 | The methine carbon of the isobutyl group. |

| 12, 13 | -C H₃(isobutyl) | ~22 | The two terminal methyl groups of the isobutyl group. Due to symmetry, they are chemically equivalent. |

| 14 | -OC H₃ | ~52 | The methyl carbon of the ester group. This is a new peak that is not present in the spectrum of ibuprofen and is characteristic of the methyl ester. |

Experimental Protocols

The following section details a standard methodology for the acquisition of a 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used for field-frequency locking.[1][2]

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).[1][2]

-

Transfer to NMR Tube: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

2.2. NMR Spectrometer and Parameters

-

Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for this analysis.

-

Nucleus: Observe the 13C nucleus.

-

Solvent: CDCl3.

-

Temperature: Standard probe temperature (typically 298 K).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though for routine identification, this is sufficient.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.

-

Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[3]

-

Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum to single lines for each unique carbon atom.

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening, LB) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline and absorptive Lorentzian peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak of CDCl3 (δ ≈ 77.16 ppm) can be used for referencing.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While routine 13C NMR is not typically used for quantitative analysis due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), relative peak intensities can provide qualitative information.

Visualization

The following diagrams illustrate the chemical structure and logical workflow for the analysis of this compound.

Caption: Molecular structure of this compound with carbon atom numbering.

References

- 1. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ibuprofen Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of ibuprofen methyl ester, the methylated derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Understanding the fragmentation pattern is critical for the identification and quantification of ibuprofen in various matrices, particularly in metabolic studies and pharmaceutical quality control. This document outlines the key fragmentation pathways, presents quantitative data on major fragment ions, and details relevant experimental protocols.

Introduction

Ibuprofen, 2-(4-(2-methylpropyl)phenyl)propanoic acid, is frequently derivatized to its methyl ester prior to analysis by gas chromatography-mass spectrometry (GC-MS) to improve its volatility and chromatographic properties. Electron ionization (EI) is a common ionization technique used in this context, which induces characteristic fragmentation of the molecule. This guide will focus on the fragmentation of ibuprofen methyl ester (C₁₄H₂₀O₂) with a molecular weight of 220.31 g/mol .[1]

Mass Spectrometry Data

The mass spectrum of ibuprofen methyl ester is characterized by a distinct molecular ion peak and several key fragment ions resulting from predictable cleavage patterns. The primary fragmentation sites are centered around the ester functional group and the benzylic position.

Quantitative Fragmentation Data

The electron ionization mass spectrum of ibuprofen methyl ester exhibits several characteristic ions. The relative abundance of these ions is crucial for identification and spectral library matching. The major ions observed are summarized in the table below.

| m/z | Proposed Fragment Identity | Relative Abundance (%) |

| 220 | [M]⁺ (Molecular Ion) | ~15 |

| 177 | [M - C₃H₇]⁺ | ~25 |

| 161 | [M - COOCH₃]⁺ | 100 (Base Peak) |

| 119 | [C₉H₁₁]⁺ | ~30 |

| 91 | [C₇H₇]⁺ (Tropylium ion) | ~20 |

Note: Relative abundances are approximate and can vary depending on the specific instrumentation and analytical conditions.

Fragmentation Pathways

The fragmentation of ibuprofen methyl ester under electron ionization follows logical pathways primarily driven by the stability of the resulting carbocations. The fragmentation process can be visualized as a series of competing and consecutive reactions originating from the molecular ion.

Primary Fragmentation Pathways

The initial ionization of ibuprofen methyl ester forms the molecular ion at m/z 220. This radical cation then undergoes fragmentation through several key pathways.

Caption: Primary fragmentation pathways of ibuprofen methyl ester.

The most prominent fragmentation is the loss of the methoxycarbonyl radical (•COOCH₃) to form the stable benzylic carbocation at m/z 161, which is typically the base peak.[1] Another significant fragmentation pathway involves the cleavage of the isobutyl group (•C₃H₇), leading to the fragment ion at m/z 177.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to yield smaller, stable ions. For instance, the ion at m/z 161 can lose a propylene molecule (C₃H₆) to form an ion at m/z 119. This ion can then lose ethylene (C₂H₄) to form the tropylium ion at m/z 91, a common fragment in the mass spectra of alkylbenzenes.

Experimental Protocols

The following sections describe common experimental methodologies for the analysis of ibuprofen methyl ester by mass spectrometry.

Sample Preparation and Derivatization

For the analysis of ibuprofen from biological or pharmaceutical samples, a derivatization step to form the methyl ester is often employed, especially for GC-MS.

Caption: General workflow for the analysis of ibuprofen as its methyl ester.

A common derivatization procedure involves the esterification of the carboxylic acid group of ibuprofen with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid). Alternatively, derivatizing agents such as diazomethane or N,N-dimethylformamide dimethyl acetal can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of ibuprofen methyl ester.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct analysis of ibuprofen and its metabolites, including the methyl ester, without the need for derivatization, although direct analysis of the methyl ester is also feasible.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or hybrid ion trap-time-of-flight (Q-TOF) mass spectrometer.

Typical LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: For targeted quantification, specific precursor-to-product ion transitions are monitored. For ibuprofen methyl ester, a likely transition would be m/z 221 ([M+H]⁺) → 161.

Conclusion

The mass spectrometric fragmentation of ibuprofen methyl ester is a well-defined process that yields a characteristic pattern of ions. The base peak at m/z 161, corresponding to the loss of the methoxycarbonyl group, is a key identifier. This in-depth guide provides the necessary quantitative data, fragmentation pathway information, and experimental protocols to aid researchers, scientists, and drug development professionals in the accurate identification and quantification of ibuprofen methyl ester. The provided methodologies for GC-MS and LC-MS/MS offer robust approaches for the analysis of this important derivative in various scientific and industrial applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-(4-isobutylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl 2-(4-isobutylphenyl)propanoate, a methyl ester derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Understanding the vibrational spectroscopy of this compound is crucial for its identification, characterization, and quality control in research and pharmaceutical development.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. While a publicly available, experimentally verified spectrum is not readily accessible, the following table summarizes the expected characteristic infrared absorption peaks based on the known molecular structure and comparison with structurally similar compounds like ibuprofen. The assignments are based on established correlations in infrared spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 2960 - 2870 | Strong | C-H stretching | Alkyl groups (isobutyl, methyl) |

| ~ 1740 | Strong | C=O stretching | Ester carbonyl |

| ~ 1610, 1510 | Medium-Weak | C=C stretching | Aromatic ring |

| ~ 1465 | Medium | C-H bending | CH₂ and CH₃ groups |

| ~ 1370 | Medium | C-H bending (umbrella) | gem-dimethyl of isobutyl group |

| ~ 1240 | Strong | C-O stretching (asymmetric) | Ester |

| ~ 1180 | Strong | C-O stretching (symmetric) | Ester |

| ~ 850 | Strong | C-H out-of-plane bending | 1,4-disubstituted aromatic ring |

Experimental Protocol for Infrared Spectrum Acquisition

This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid and liquid samples.

Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).

-

This compound sample (solid).

-

Spatula.

-

Isopropyl alcohol or acetone for cleaning.

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized according to the manufacturer's instructions.

-

Install the ATR accessory if it is not already in place.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropyl alcohol or acetone.

-

Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

The software will store this background and automatically subtract it from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the scan to acquire the infrared spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

After the scan is complete, the software will display the resulting spectrum, typically in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary data processing, such as baseline correction or smoothing, if required.

-

Identify and label the major absorption peaks. Compare the peak positions with the expected values for the functional groups present in this compound.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe to remove any sample residue.

-

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the infrared spectrum of this compound.

The Genesis of a Prodrug: A Technical Guide to the Historical Discovery of Ibuprofen Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), was first discovered and synthesized in the 1960s by a team at Boots Pure Drug Company led by Dr. Stewart Adams and chemist John Nicholson.[1][2] Initially developed as a safer alternative to aspirin for rheumatoid arthritis, its efficacy as an analgesic and antipyretic has made it one of the most widely used over-the-counter medications globally.[1][2] While the discovery of ibuprofen itself is a well-documented milestone in medicinal chemistry, the subsequent exploration of its derivatives, particularly its esters, marks a significant chapter in the ongoing effort to optimize drug delivery and minimize adverse effects.

This technical guide delves into the historical context and early methodologies of ibuprofen esterification. The primary driving force behind the synthesis of ibuprofen esters was the development of prodrugs. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For ibuprofen, the esterification of its carboxylic acid moiety was a strategic approach to mask the acidic group responsible for gastrointestinal irritation, a common side effect of NSAIDs.[3]

This document will provide a detailed overview of one of the seminal, publicly available, and comprehensive studies from the early 1990s that systematically synthesized and evaluated a series of ibuprofen esters. This research laid the groundwork for future investigations into ibuprofen prodrugs with enhanced therapeutic profiles.

The Rationale for Esterification: A Prodrug Approach

The therapeutic action of ibuprofen stems from its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation. However, the free carboxylic acid group in the ibuprofen molecule is also associated with local irritation of the gastric mucosa. The prodrug strategy aimed to temporarily block this acidic group by converting it into an ester. This modification was hypothesized to reduce direct contact-induced gastrointestinal damage. Once absorbed, the ester prodrug would be hydrolyzed by esterase enzymes in the body to release the active ibuprofen.[3]

Historical Experimental Protocol: Synthesis of Ibuprofen Esters

The following experimental protocols are based on the methodologies described in the early 1990s for the synthesis of various ibuprofen esters. This work was pivotal in demonstrating the feasibility and potential benefits of this prodrug approach.

General Procedure for Acid-Catalyzed Esterification

A common and historically significant method for synthesizing ibuprofen esters is through acid-catalyzed esterification, also known as Fischer esterification.

Materials:

-

Ibuprofen

-

Anhydrous alcohol (e.g., methanol, ethanol, propanol, etc.)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for mobile phase)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ibuprofen in an excess of the desired anhydrous alcohol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and neutralize the excess sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the ibuprofen ester with ethyl acetate.

-

Washing and Drying: Wash the organic layer with water to remove any remaining salts and impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude ibuprofen ester.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure ibuprofen ester.

Quantitative Data from Early Esterification Studies

The following table summarizes representative data that would have been collected during these early investigations, such as reaction yields and key physicochemical properties.

| Ester Derivative | Alcohol Used | Typical Yield (%) | Melting Point (°C) | Key Observations |

| Ibuprofen Methyl Ester | Methanol | 80-90 | Liquid at RT | Higher lipophilicity compared to ibuprofen. |

| Ibuprofen Ethyl Ester | Ethanol | 82-92 | Liquid at RT | Increased solubility in organic solvents. |

| Ibuprofen Propyl Ester | Propanol | 78-88 | Liquid at RT | Further increase in lipophilicity. |

| Ibuprofen Butyl Ester | Butanol | 75-85 | Liquid at RT | Studied for potential topical applications. |

Visualization of Historical Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and the signaling pathway of ibuprofen's action.

Conclusion

The historical exploration into the esterification of ibuprofen marked a pivotal step in the evolution of NSAID therapy. By transforming ibuprofen into its ester prodrugs, early researchers successfully demonstrated a viable strategy to potentially mitigate the gastrointestinal side effects associated with the parent drug. The foundational acid-catalyzed esterification methods, though since refined and supplemented with more advanced techniques, established the chemical basis for a generation of research into safer and more effective drug delivery systems for this essential medicine. This early work continues to inform the design and development of novel therapeutic agents today.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(4-isobutylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2-(4-isobutylphenyl)propanoate (CAS No. 61566-34-5), a compound commonly used in pharmaceutical research and development. The following sections detail its toxicological properties, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Classification

| Hazard Class | Category |

| Acute toxicity, Oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2 |

| Specific target organ toxicity — single exposure | 3 |

Source: 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

| Species | Route of Administration | LD50 Value |

| Rat | Oral | 636 mg/kg |

| Mouse | Oral | 740 mg/kg |

| Guinea Pig | Oral | 495 mg/kg |

Source: Acute oral toxicity data for Ibuprofen.[1][2][3]

Experimental Protocols

The determination of acute oral toxicity, such as the LD50 values cited above, is typically conducted following standardized guidelines. The OECD Guideline 423 (Acute Toxic Class Method) is a commonly accepted protocol.

OECD 423: Acute Toxic Class Method (Summary)

This method involves a stepwise procedure with the use of a minimum number of animals.[4] A group of animals is dosed at one of the defined levels.[4] The outcome of this initial step determines the subsequent dosing regimen.[4]

Key aspects of the protocol include:

-

Test Animals: Typically, healthy, young adult rodents are used.[5]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.[6]

-

Dose Administration: The test substance is administered orally, typically via gavage.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[5]

-

Endpoint: The primary endpoint is mortality, which is used to classify the substance's toxicity.[6]

Below is a generalized workflow for an acute oral toxicity study.

References

thermodynamic properties of Methyl 2-(4-isobutylphenyl)propanoate

An In-depth Technical Guide on the Thermodynamic Properties of Methyl 2-(4-isobutylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Physical Properties

This compound is a derivative of ibuprofen where the carboxylic acid group is esterified with methanol.[1] Its fundamental identifiers and reported physical properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | methyl 2-[4-(2-methylpropyl)phenyl]propanoate | [2] |

| Synonyms | Ibuprofen Methyl Ester, Methyl 2-(4-isobutylphenyl)propionate | [2] |

| CAS Number | 61566-34-5 | [2] |

| Molecular Formula | C₁₄H₂₀O₂ | [2] |

| Molecular Weight | 220.31 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Boiling Point | 100 °C (Note: This is likely at reduced pressure, not atmospheric) | [4] |

Note: A comprehensive set of experimentally determined thermodynamic data such as enthalpy of formation, heat capacity, and enthalpy of vaporization is not widely available in peer-reviewed literature for this specific compound. The following sections detail the standard experimental protocols used to obtain such data.

Experimental Protocols for Thermodynamic Characterization

Synthesis via Fischer Esterification

The primary method for synthesizing this compound is the Fischer esterification of ibuprofen with methanol, catalyzed by a strong acid.[1][5]

Methodology:

-

Reactant Preparation: Dissolve a known quantity of ibuprofen in an excess of anhydrous methanol. The excess of alcohol shifts the reaction equilibrium towards the product side.[5]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.[6]

-

Reflux: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

-

Neutralization: After cooling to room temperature, neutralize the mixture with a weak base, such as a sodium bicarbonate solution, to quench the acid catalyst.[1]

-

Extraction: Extract the ester into an organic solvent like ethyl acetate or methylene chloride.[1][6]

-

Purification: Wash the organic phase with water to remove any remaining salts and unreacted methanol. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Final Purification: For high-purity samples required for thermodynamic analysis, further purification can be achieved through column chromatography.[1]

Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[7] It is used to determine properties like melting point (Tfus) and enthalpy of fusion (ΔfusH°).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.[8]

-

Crimping: Seal the pan hermetically with a lid using a sample crimper.[8]

-

Instrument Setup: Place the sample pan in the DSC instrument's sample cell and an empty, sealed aluminum pan as a reference in the reference cell.[8][9]

-

Thermal Program: Design a temperature program. A typical program involves an initial equilibration at a temperature well below the expected melting point, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the melting point.[8][9]

-

Data Acquisition: Initiate the run. The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature throughout the programmed scan.[7]

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The peak's onset temperature is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion.[10]

Determination of Enthalpy of Formation via Bomb Calorimetry